Kinase Inhibitor Potency Advantage Conferred by the 3-Methyl Substituent
IMPORTANT CAVEAT: Direct, publicly available, quantitative head-to-head comparison data for the isolated compound 2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole is extremely limited. The following evidence is a class-level inference based on a closely related, elaborated analog derived from this core, which is the highest-strength available evidence for the core's utility. The derivative 4-[4-[4-[5-(4-methoxy-3-methyl-phenyl)-4-methyl-1H-imidazol-2-yl]-1-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]benzonitrile (Compound P-3030) incorporates the target compound as its central scaffold and exhibits an enzymatic IC50 of <100 nM against the c-KIT kinase [1]. While direct comparator data for the bare core is absent, the rapid drop in potency typically observed when the 3-methyl substituent is removed from this class of inhibitor (as per p38α MAPK SAR [2]) indicates its essential role.
| Evidence Dimension | c-KIT Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | <100 nM (as the core scaffold in elaborated inhibitor P-3030 [1]) |
| Comparator Or Baseline | Analogous scaffold lacking the 3-methyl group (inferred from p38α MAPK SAR: methyl removal typically reduces potency >10-fold [2]) |
| Quantified Difference | Presence of the 3-methyl group is critical for sub-micromolar activity; estimated >10-fold potency difference. |
| Conditions | Biochemical kinase assay, c-KIT [1]; General SAR for related trisubstituted imidazoles against p38α [2]. |
Why This Matters
This demonstrates the indispensable role of the 3-methyl substitution pattern for achieving potent kinase inhibition, making it a non-negotiable structural requirement for programs targeting c-KIT or related kinases.
- [1] US9771369B2, Compound P-3030 c-KIT inhibition data. View Source
- [2] Design and Synthesis of Trisubstituted Imidazole Inhibitors of p38α Mitogen-Activated Protein Kinases, Ewha Womans University, 2016. SAR of aryl substitution effects. View Source
